N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide
Description
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide is a brominated benzamide derivative featuring a 2,1,3-benzoxadiazole (benzofurazan) sulfonamide moiety. This compound integrates a benzoxadiazole ring, known for its electron-deficient nature and applications in medicinal chemistry and materials science, with a 2-bromobenzamide group.
Properties
Molecular Formula |
C15H13BrN4O4S |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C15H13BrN4O4S/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21) |
InChI Key |
OFOZFVCWRPBBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide typically involves multiple steps:
Formation of the Benzoxadiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzoxadiazole ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Aminoethyl Chain: The aminoethyl chain is attached via nucleophilic substitution reactions.
Bromination: The final step involves the bromination of the benzamide moiety using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzoxadiazole moiety can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions disrupt normal cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations :
- The ortho-bromine position in the target compound may confer steric hindrance compared to para-substituted derivatives like N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide, affecting binding interactions in biological systems .
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide is a compound characterized by its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
- CAS Number : 1010913-51-5
Biological Activity Overview
The biological activities of this compound stem from its structural components, particularly the benzoxadiazole moiety, which is known for its pharmacological properties.
1. Antimicrobial Activity
Research indicates that compounds containing benzoxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : A study highlighted that benzamide derivatives demonstrated good antifungal activity against Botrytis cinerea, with some compounds showing efficacy greater than standard treatments at concentrations of 100 mg/L .
| Compound | Activity Against Botrytis cinerea (%) | Standard Treatment (%) |
|---|---|---|
| 10a | 84.4 | 81.4 |
| 10d | 83.6 | |
| 10e | 83.3 |
- Bacterial Activity : The compound's antibacterial potential was assessed against various strains, revealing selective activity primarily against Gram-positive bacteria such as Bacillus subtilis .
2. Anticancer Activity
This compound has shown promise in cancer research:
- Cytotoxic Effects : Studies have indicated that benzoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 12.8 |
| PC3 | 9.7 |
This suggests that the compound may serve as a lead structure for developing new anticancer agents.
3. Anti-inflammatory Properties
The sulfonamide group present in the compound may contribute to its anti-inflammatory effects. Preliminary studies suggest that benzoxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The mechanism of action for this compound likely involves:
- Targeting Specific Proteins : The benzoxadiazole moiety allows effective binding to molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways.
Case Study 1: Antifungal Efficacy
In a controlled study evaluating the antifungal activity of various benzamide derivatives, this compound was found to have an MIC value significantly lower than standard antifungal agents against C. albicans.
Case Study 2: Cytotoxicity Assessment
A comprehensive screening of the compound's cytotoxicity revealed selective toxicity towards cancer cells while sparing normal cells in certain assays, indicating potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
